molecular formula C15H21NO2 B2523956 N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide CAS No. 1235389-55-5

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide

Cat. No.: B2523956
CAS No.: 1235389-55-5
M. Wt: 247.338
InChI Key: NHGRJLWVVFUFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzamide core substituted with a hydroxycyclopentyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentane to form 1-hydroxycyclopentane.

    Amidation Reaction: The hydroxycyclopentyl intermediate is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-hydroxycyclohexyl)methyl]-3,5-dimethylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethylbenzamide: Similar structure but with different substitution on the benzene ring.

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxycyclopentyl group provides distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)5-3-4-6-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGRJLWVVFUFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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